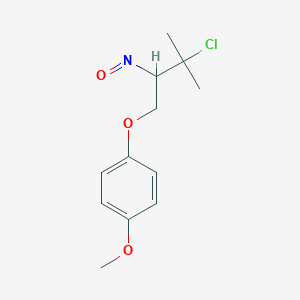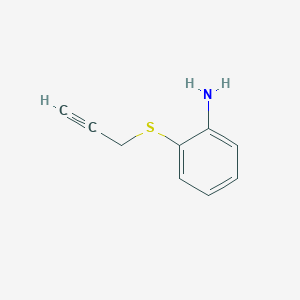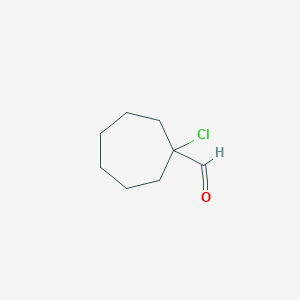
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a chloro group, a nitroso group, and a methoxy group attached to a benzene ring, making it a compound of interest in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by chlorination and methoxylation under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways. The chloro and methoxy groups contribute to the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methylbenzene
- 1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-ethylbenzene
Uniqueness
1-(3-Chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and potential applications. This structural variation can lead to differences in biological activity and industrial utility compared to similar compounds.
Propriétés
Numéro CAS |
58876-93-0 |
|---|---|
Formule moléculaire |
C12H16ClNO3 |
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
1-(3-chloro-3-methyl-2-nitrosobutoxy)-4-methoxybenzene |
InChI |
InChI=1S/C12H16ClNO3/c1-12(2,13)11(14-15)8-17-10-6-4-9(16-3)5-7-10/h4-7,11H,8H2,1-3H3 |
Clé InChI |
YAOWGCFIHAJUST-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(COC1=CC=C(C=C1)OC)N=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14612417.png)





![1-[(E)-hydrazinylidenemethyl]-3-(3-nonylsulfanylpropyl)urea](/img/structure/B14612434.png)






![3-(Pyridin-3-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14612468.png)
